

Avutometinib defactinib vs MEK inhibitor monotherapy

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Compound Focus: Avutometinib

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Efficacy and Safety Comparison

Metric	Avutometinib + Defactinib (Combination)	Avutometinib (Monotherapy)
Overall Patient Population		
Confirmed Objective Response Rate (ORR)	31% (95% CI, 23 to 41) [1] [2]	17% overall [2]
Median Duration of Response (DOR)	31.1 months (95% CI, 14.8 to 31.1) [1]	Data not available in search results
Median Progression-Free Survival (PFS)	12.9 months (95% CI, 10.9 to 20.2) [1]	Data not available in search results
KRAS-Mutant Patient Subgroup		
ORR	44% [1] [2]	23% [2]
Median PFS	22.0 months (95% CI, 11.1 to 36.6) [1]	Data not available in search results

Metric	Avutometinib + Defactinib (Combination)	Avutometinib (Monotherapy)
KRAS Wild-Type Patient Subgroup		
ORR	17% [1] [2]	13% [2]
Median PFS	12.8 months (95% CI, 7.4 to 18.4) [1]	Data not available in search results
Safety Profile		
Most Common Grade ≥3 Adverse Events (AEs)	Elevated creatine phosphokinase (24%), diarrhea (8%), anemia (5%) [1]	Data not available in search results
Discontinuation due to AEs	10% [1]	Data not available in search results

Experimental Data and Protocols

For your research and development work, here are the detailed methodologies from the key studies cited.

1. ENGOT-ov60/GOG-3052/RAMP 201 (Phase II Trial) [1]

- **Study Design:** Adaptive, four-part, phase II, multicenter, parallel cohort, randomized, open-label trial.
- **Patient Population:** Patients aged ≥18 years with recurrent, measurable LGSOC after at least one prior line of platinum-based chemotherapy. KRAS tumor mutation status was required before enrollment.
- **Treatment Regimens:**
 - **Combination Arm: Avutometinib** (3.2 mg orally, twice weekly) + Defactinib (200 mg orally, twice daily). Cycles were 3 weeks on, 1 week off.
 - **Monotherapy Arm: Avutometinib** (4.0 mg orally, twice weekly) on the same 3-weeks-on/1-week-off schedule.
- **Primary Endpoint:** Objective Response Rate (ORR) as per RECIST v1.1, assessed by Blinded Independent Central Review (BICR).
- **Statistical Analysis:** The go-forward regimen was selected based on a comparison of ORRs. For the primary analysis, an exact binomial test was used with a null hypothesis ORR of 15% and an

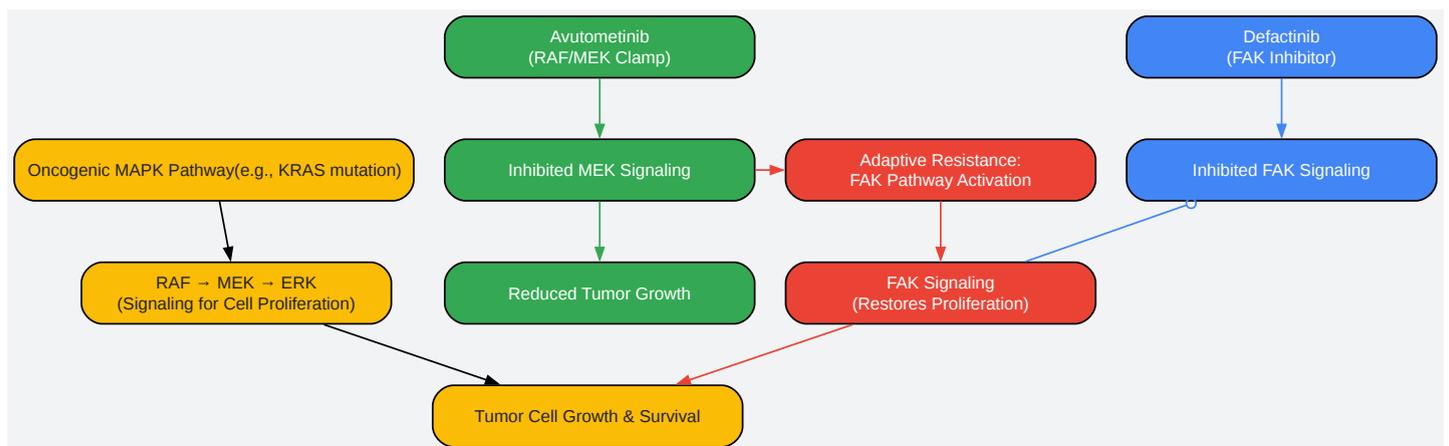
alternative of 40%.

2. FRAME (Phase I Trial) [3]

- **Study Design:** First-in-human, dose-escalation and expansion trial.
- **Primary Objective:** To determine the recommended phase 2 dose (RP2D) and schedule for the combination.
- **Dosing:** A modified 3+3 dose escalation pattern was used. The RP2D was determined to be **avutometinib** 3.2 mg twice weekly + defactinib 200 mg twice daily on a 3-weeks-on/1-week-off schedule.
- **Pharmacodynamic Assessments:** Tumor biopsies were analyzed for phosphorylated MEK (p-MEK), phosphorylated ERK (p-ERK), and phosphorylated FAK (p-FAK) at three time points: pre-treatment, after a single dose of **avutometinib**, and after combination therapy.

Mechanism of Action and Rationale for Combination

The superior efficacy of the combination therapy is rooted in a novel approach to overcoming adaptive resistance. The following diagram illustrates the synergistic mechanism of **avutometinib** and defactinib.



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The diagram shows that the **avutometinib** and defactinib combination provides a more complete and sustained suppression of tumor growth pathways than MEK inhibition alone.

Key Takeaways for Researchers

- **Overcoming Resistance:** The data validates a critical resistance mechanism where FAK activation compensates for MAPK pathway inhibition. The combination strategy proactively blocks this escape route [1] [4].
- **Biomarker-Driven Response:** While effective in KRAS wild-type tumors, the combination shows its highest efficacy in KRAS-mutant LGSOC, underscoring the importance of patient stratification in clinical development [1].
- **Clinical Translation:** The promising phase II results have led to the initiation of **RAMP301 (NCT06072781)**, a randomized phase 3 study comparing **avutometinib** and defactinib against the investigator's choice of therapy for recurrent LGSOC [1].

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Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com